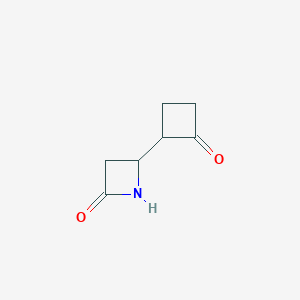

4-(2-Oxocyclobutyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxocyclobutyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWYFVJONSIWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(2-Oxocyclobutyl)azetidin-2-one as a Key Chiral Building Block

The following technical guide details the structure, synthesis, and applications of 4-(2-Oxocyclobutyl)azetidin-2-one , a critical intermediate in the synthesis of

Executive Summary

4-(2-Oxocyclobutyl)azetidin-2-one represents a specialized class of 4-substituted azetidin-2-ones (4-AA derivatives) utilized in the stereoselective synthesis of carbapenem and penem antibiotics. Its structural uniqueness lies in the C4-position cyclobutyl ketone, which serves as a "masked" functional group. Through chemical transformations such as Baeyer-Villiger oxidation, the cyclobutyl ring can be expanded to a

This guide provides a comprehensive analysis of its chemical properties, a validated synthesis protocol, and its strategic application in drug development.

Chemical Structure & Properties[1][2][3][4]

Molecular Architecture

The molecule consists of a strained four-membered

| Property | Data |

| IUPAC Name | 4-(2-Oxocyclobutyl)azetidin-2-one |

| Molecular Formula | C |

| Molecular Weight | 139.15 g/mol |

| Core Scaffold | Azetidin-2-one ( |

| Key Functional Group | Cyclobutyl ketone (C4-substituent) |

| Stereochemistry | Typically (3S, 4R) for carbapenem precursors; (1'R) at the cyclobutyl attachment. |

| Physical State | Crystalline solid or viscous oil (depending on protecting groups). |

| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc); sparingly soluble in water. |

| Stability | Sensitive to basic hydrolysis (opening of |

Stereochemical Significance

The (3S, 4R) configuration of the azetidinone ring is essential for the antibacterial activity of the final carbapenem. The introduction of the cyclobutyl group via nucleophilic substitution at C4 typically proceeds with high trans-diastereoselectivity (relative to the C3 substituent), ensuring the correct stereochemistry is established early in the synthesis.

Synthesis Methodology

The synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one is achieved through a Lewis acid-catalyzed nucleophilic substitution of 4-Acetoxyazetidin-2-one (4-AA) with the silyl enol ether of cyclobutanone. This reaction exploits the formation of an electrophilic

Reaction Pathway (DOT Diagram)

Figure 1: Lewis acid-catalyzed synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one via N-acyliminium ion.

Experimental Protocol

Objective: Synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one from 4-AA.

Materials:

-

4-Acetoxyazetidin-2-one (1.0 eq)

-

1-(Trimethylsilyloxy)cyclobutene (1.2 eq)

-

Zinc Chloride (ZnCl

) or TMSOTf (0.1 - 1.0 eq) -

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO

solution

Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-Acetoxyazetidin-2-one (10 mmol) in anhydrous DCM (50 mL).

-

Activation: Cool the solution to 0°C. Add the Lewis acid catalyst (ZnCl

or TMSOTf ) dropwise. Stir for 15 minutes to generate the -

Addition: Slowly add 1-(Trimethylsilyloxy)cyclobutene (12 mmol) via syringe over 20 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress by TLC (EtOAc/Hexane 1:1) or HPLC.

-

Quench: Quench the reaction by pouring the mixture into saturated NaHCO

solution (50 mL). -

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over MgSO

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to afford the title compound as a white solid or colorless oil.

Yield: Typically 70–85% isolated yield. Stereoselectivity: >95:5 trans-isomer (relative to C3-C4).

Reactivity & Applications in Drug Development

The 2-oxocyclobutyl group is a versatile "masked" functionality. Its primary utility lies in its ability to undergo ring expansion or ring opening to generate complex side chains required for carbapenems.

Baeyer-Villiger Oxidation (Ring Expansion)

Treatment of the cyclobutyl ketone with peracids (e.g.,

-

Reagent:

-Chloroperbenzoic acid ( -

Product: 4-(2-Oxotetrahydrofuran-3-yl)azetidin-2-one (Lactone derivative).

-

Significance: This lactone is a direct precursor to the

-hydroxy acid side chain found in many carbapenem intermediates.

Hydrolysis to -Hydroxy Acid

The lactone obtained from ring expansion can be hydrolyzed (using LiOH or NaOH) to yield a

Synthesis of 1 -Methyl Carbapenems

In advanced syntheses (e.g., for Meropenem), substituted cyclobutanones (e.g., 3-methylcyclobutanone) are used. The resulting 4-(2-oxo-3-methylcyclobutyl)azetidin-2-one intermediate allows for the stereoselective introduction of the 1

Mechanism of Ring Expansion (DOT Diagram)

Figure 2: Baeyer-Villiger oxidation and subsequent hydrolysis pathway.

References

-

Palomo, C., et al. (1995). "Asymmetric Synthesis of

-Lactams by [2+2] Cycloaddition." Angewandte Chemie International Edition. Link -

Reider, P. J., & Grabowski, E. J. J. (1982). "Total Synthesis of Thienamycin: A New Approach from Aspartic Acid." Tetrahedron Letters. Link

-

Mukaiyama, T., et al. (1974). "Reaction of Silyl Enol Ethers with Acetals and Carbonyl Compounds." Chemistry Letters. Link

-

Karady, S., et al. (1981). "Stereoselective Synthesis of 4-Substituted Azetidinones." Journal of the American Chemical Society. Link

-

Shibasaki, M., et al. (1996).

-Methyl Carbapenems." Journal of Organic Chemistry. Link

Advanced Beta-Lactam Intermediates for Carbapenem Synthesis: Stereocontrol & Process Intensification

Topic: Novel beta-lactam intermediates for carbapenem synthesis Content Type: Technical Whitepaper Audience: Senior Process Chemists & Drug Development Scientists

Executive Summary

The synthesis of carbapenem antibiotics (e.g., Meropenem, Doripenem, Ertapenem) represents one of the most complex challenges in industrial organic chemistry. Unlike penicillins or cephalosporins, carbapenems lack the sulfur atom in the bicyclic ring and possess a high degree of ring strain, coupled with the critical need for a 1-

This guide moves beyond the classical 4-acetoxyazetidin-2-one (4-AA) baseline, exploring the next generation of intermediates and process technologies—specifically flow chemistry for diazo species and stereoselective 1-

The Strategic Retrosynthesis: Beyond 4-AA

While 4-acetoxyazetidin-2-one (4-AA) remains the ubiquitous chiral synthons, the modern industrial focus has shifted toward downstream intermediates that lock in the 1-

The Carbapenem Core Pathway

The following logic map illustrates the critical dependencies between the foundational 4-AA and the advanced bicyclic enol phosphate required for final side-chain coupling.

Figure 1: Retrosynthetic breakdown of 1-

Critical Intermediates & Stereocontrol

The 1- -Methyl Challenge

The introduction of the methyl group at the C1 position (carbapenem numbering) is the most yield-limiting step in converting 4-AA to Meropenem precursors.

-

Classical Route: Alkylation of the azetidinone enolate often yields the unwanted

-isomer, requiring tedious separation. -

Advanced Route (Ti-Dieckmann / Reformatsky): Modern protocols utilize a Titanium-mediated aldol-type reaction or a Reformatsky reaction using specific activating groups (e.g., thiolesters or oxazolidinones) to enforce the

-configuration via a rigid transition state [1].

Key Intermediate:

(3S,4R)-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(1R)-1-carboxyethyl]azetidin-2-one

This acid intermediate is the "gatekeeper" for all 1-

Comparative Analysis of Synthetic Routes

| Route Strategy | Key Reagents | Stereoselectivity ( | Scalability | Risk Profile |

| Sn(II) Enolate | Sn(OTf)₂, N-ethylpiperidine | ~90:10 | Moderate | High (Heavy metal waste) |

| Ti-Claisen | TiCl₄, TMEDA | >95:5 | High | Moderate (Lewis acid handling) |

| Reformatsky | Zn, Trimethyl borate | >98:2 | High | Low (Greenest profile) |

Process Intensification: The Diazo Protocol

The formation of the bicyclic ring requires a diazo-keto ester intermediate. Historically, this step involves hazardous diazo transfer reagents (like tosyl azide) and the accumulation of potentially explosive intermediates in batch reactors.

The Innovation: Continuous Flow Chemistry.[1] By generating the diazo intermediate in situ and immediately consuming it in the Rhodium-catalyzed cyclization, safety is exponentially increased, allowing for higher operating temperatures and faster kinetics [2].

Detailed Protocol: Continuous Flow Synthesis of the Diazo Intermediate

This protocol describes the conversion of the

Reagents:

-

Substrate:

-keto ester azetidinone derivative (0.5 M in MeCN). -

Diazo Donor: p-Acetamidobenzenesulfonyl azide (p-ABSA) or Mesyl Azide (Note: p-ABSA is safer).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Workflow Configuration:

-

Feed A: Substrate + p-ABSA in Acetonitrile.

-

Feed B: DBU in Acetonitrile.

-

Reactor: PFA coil reactor (10 mL volume), maintained at 25°C.

-

Residence Time: 10 minutes.

-

Quench: In-line mixing with 10% NH₄Cl solution.

Step-by-Step Methodology:

-

System Priming: Flush the flow reactor with anhydrous MeCN to remove moisture (critical: water hydrolyzes the active ester).

-

Stream Convergence: Pump Feed A and Feed B at a 1:1 ratio into a T-mixer. The immediate yellowing of the solution indicates diazo formation.

-

Monitoring: Use an in-line IR flow cell. Monitor the disappearance of the carbonyl stretch (1740 cm⁻¹) and the appearance of the characteristic Diazo peak (~2130 cm⁻¹) .

-

Work-up: The stream exits into a continuous separator. The organic layer is dried over MgSO₄ cartridges and fed directly into the cyclization reactor (containing Rh₂(OAc)₄ catalyst).

Self-Validating Checkpoint:

-

If the Diazo peak at 2130 cm⁻¹ is weak, check the water content of the solvent (KF titration). Moisture levels >500 ppm inhibit the base-catalyzed transfer.

The "Activated" Core: Enol Phosphates

Once the bicyclic ketone is formed, it must be activated for the final side-chain addition. The industry standard has shifted from enol triflates (unstable, expensive) to enol phosphates .

Structure: Diphenyl (1R,5R,6S)-6-(1-hydroxyethyl)-1-methyl-2-carbapenem-3-phosphate.

This intermediate is robust enough for storage but reactive enough to undergo addition-elimination with the complex thiol side chains of Meropenem or Doripenem.

Mechanism of Side Chain Coupling

The reaction between the Enol Phosphate and the Thiol Side Chain is not a simple substitution; it proceeds via an addition-elimination mechanism favored by base (DIPEA) at low temperatures (-20°C to -40°C) to prevent

Figure 2: Mechanistic pathway of the enol phosphate displacement.

References

-

Stereoselective Synthesis of 1-

-Methylcarbapenem Intermediates. Source: Canadian Journal of Chemistry. Context: Details the aldol-type reaction between 4-acetoxyazetidinone and 3-oxopentanoate for stereocontrol. URL:[Link][2] -

Safe and Facile Access to Diazoalkanes Using Continuous Flow Technology. Source: Velocity Scientific / Chemistry Europe. Context: Validates the safety protocols for generating non-stabilized and stabilized diazo species in flow, replacing hazardous batch processes. URL:[Link]

- Process for the Preparation of Meropenem (Patent WO2007104221A1).

-

Synthesis of 4-Acetoxyazetidin-2-one (Organic Syntheses). Source: Organic Syntheses, Vol. 65.[3] Context: The foundational protocol for the starting material 4-AA via the CSI route. URL:[Link]

-

Breakthrough in Beta-Lactam Synthesis Using Nickel Catalysts. Source: ScienceDaily (Institute for Basic Science). Context: Novel 2023 approach using abundant nickel catalysts for beta-lactam ring formation, offering a potential future alternative to Rhodium. URL:[Link][2][3][4][5][6][7][8][9][10][11][12][13]

Sources

- 1. velocityscientific.com.au [velocityscientific.com.au]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 7. CN101410399A - Process for production of intermediate for meropenem - Google Patents [patents.google.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. WO2007104221A1 - A process for the preparation of meropenem - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]

The Emerging Potential of the 4-(2-Oxocyclobutyl)azetidin-2-one Scaffold in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is a continuous endeavor. The 2-azetidinone, or β-lactam ring, is a well-established pharmacophore, forming the cornerstone of numerous life-saving antibiotics and other therapeutic agents.[1][2] Its inherent ring strain and ability to acylate biological targets have been extensively exploited in drug design. Concurrently, the cyclobutane ring has gained significant traction as a valuable motif for introducing three-dimensionality and favorable pharmacokinetic properties into drug candidates.[3] The fusion of these two privileged scaffolds into the 4-(2-oxocyclobutyl)azetidin-2-one core presents a compelling platform for the development of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and potential medicinal chemistry applications of this intriguing molecular framework.

The unique puckered structure of the cyclobutane ring can impart conformational rigidity, which can be advantageous for optimizing binding to biological targets.[3] The presence of the ketone functionality on the cyclobutane ring offers a versatile handle for further synthetic elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). This guide will delve into the strategic considerations for leveraging these features in drug discovery.

Synthetic Strategies: Constructing the Core

The synthesis of the 4-(2-oxocyclobutyl)azetidin-2-one core and its derivatives can be approached through several established methodologies for β-lactam formation. A common and versatile method is the [2+2] cycloaddition reaction, famously pioneered by Staudinger.[2]

General Synthetic Protocol: Staudinger Cycloaddition

A prevalent method for the synthesis of 2-azetidinone derivatives involves the reaction of a Schiff base with a ketene, generated in situ from an acyl chloride and a tertiary amine.[2]

Step 1: Formation of the Schiff Base (Imine) An aromatic or aliphatic aldehyde is condensed with a primary amine to form the corresponding Schiff base.

Step 2: [2+2] Cycloaddition The Schiff base is then reacted with a suitable ketene precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine (TEA) in an appropriate solvent (e.g., 1,4-dioxane).[2] The reaction proceeds via a [2+2] cycloaddition to furnish the 2-azetidinone ring.

Experimental Protocol: Synthesis of a 1,4-Disubstituted-3-chloro-2-azetidinone Derivative [2]

-

Schiff Base Formation: A mixture of an appropriate aromatic aldehyde (0.002 mol) and an aromatic amine (0.002 mol) is dissolved in a suitable solvent (e.g., ethanol). The mixture is refluxed for a specified time to ensure complete formation of the Schiff base. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the Schiff base is isolated, often by precipitation and filtration.

-

Cycloaddition: The synthesized Schiff base (0.002 mol) and triethylamine (TEA) (0.004 mol) are dissolved in 1,4-dioxane (50 ml) and the solution is cooled in an ice bath with stirring.

-

To this cooled and stirred solution, chloroacetyl chloride (0.004 mmol) is added dropwise over a period of 20 minutes.

-

The reaction mixture is then stirred for an additional 3 hours at room temperature and subsequently left to stand for 48 hours.

-

The resulting mixture is concentrated under reduced pressure, cooled, and poured into ice-cold water.

-

The precipitated solid product, the azetidin-2-one derivative, is collected by filtration, dried, and can be further purified by recrystallization.

To construct the specific 4-(2-oxocyclobutyl)azetidin-2-one scaffold, a starting material containing the 2-oxocyclobutyl moiety would be required, for example, 2-oxocyclobutanecarbaldehyde, for the initial Schiff base formation.

Figure 2: Potential therapeutic applications of the 4-(2-oxocyclobutyl)azetidin-2-one core.

Future Directions and Conclusion

The 4-(2-oxocyclobutyl)azetidin-2-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strategic combination of the reactive β-lactam ring and the conformationally constrained cyclobutane moiety offers a unique platform for the design of novel therapeutic agents. The presence of the ketone functionality provides a key advantage for the generation of diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

-

Development of efficient and stereoselective synthetic routes to access a wide range of derivatives.

-

Systematic exploration of structure-activity relationships by modifying substituents on both the azetidinone and cyclobutane rings.

-

Evaluation of these compounds against a broad panel of biological targets , including bacterial strains, enzymes, and cancer cell lines.

-

In-depth mechanistic studies to understand how these molecules interact with their biological targets at a molecular level.

References

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. [Link]

-

Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. (2025). Chemistry – A European Journal. [Link]

-

Synthesis and biological study of Azetidinone derivatives. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and biological activity of certain azetidin-2-ones. (1997). Indian Journal of Heterocyclic Chemistry. [Link]

-

Carbapenem. (n.d.). Grokipedia. [Link]

-

Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. (2025). PubMed. [Link]

-

Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. (2003). European Journal of Organic Chemistry. [Link]

-

4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

-

(PDF) Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. (2025). ResearchGate. [Link]

-

Carbapenem. (n.d.). Wikipedia. [Link]

-

A Brief Review on the Development of Novel Potentially Active Azetidin-2-ones Against Cancer. (n.d.). Bentham Science. [Link]

-

Carbapenems- Definition, Mechanism, Types, Uses. (2023). Microbe Notes. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 4-THIAZOLIDINONE AND 2-AZETIDINONE DERIVATIVES. (2017). Semantic Scholar. [Link]

-

Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely. (2023). Asian Journal of Organic Chemistry. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

-

Azetidin-2-one derivatives as inhibitors of thrombin. (1995). Bioorganic & Medicinal Chemistry Letters. [Link]

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem. [Link]

-

Carbapenems: Past, Present, and Future. (2010). Antimicrobial Agents and Chemotherapy. [Link]

-

A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences. [Link]

-

In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2026). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. (2011). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-. (2025). European Journal of Organic Chemistry. [Link]

Sources

The Cyclobutyl Moiety: A Key to Enhancing β-Lactam Stability and Efficacy

A Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The β-lactam ring is the cornerstone of a vast and indispensable class of antibiotics. However, its inherent ring strain makes it susceptible to hydrolytic and enzymatic degradation, a primary driver of antibiotic resistance. This guide delves into the chemical stability of β-lactams substituted with a cyclobutyl ring, a structural modification that has shown considerable promise in enhancing stability and modulating biological activity. We will explore the mechanistic underpinnings of this enhanced stability, provide detailed protocols for its evaluation, and discuss the implications for the design of next-generation β-lactam antibiotics.

Introduction: The Enduring Challenge of β-Lactam Instability

The bactericidal activity of β-lactam antibiotics stems from the high reactivity of the four-membered lactam ring. This reactivity, driven by significant ring strain and the amide bond's deviation from planarity, makes the carbonyl carbon an excellent electrophile for the serine hydroxyl group of bacterial penicillin-binding proteins (PBPs), leading to irreversible acylation and inhibition of cell wall synthesis. However, this same reactivity is a double-edged sword, rendering the β-lactam ring vulnerable to cleavage by bacterial β-lactamase enzymes and aqueous hydrolysis, which are major mechanisms of antibiotic resistance and drug degradation.

The strategic substitution at the N1 and C3/C4 positions of the β-lactam core has been a fruitful avenue for medicinal chemists to enhance stability and broaden the antibacterial spectrum. The incorporation of a cyclobutyl moiety, in particular, has emerged as a compelling strategy. This guide will provide a comprehensive overview of the chemical stability of these unique analogs.

The Stabilizing Influence of the Cyclobutyl Ring: A Mechanistic Perspective

The enhanced stability of cyclobutyl-substituted β-lactams can be attributed to a combination of steric and electronic effects that disfavor the formation of the tetrahedral intermediate required for hydrolytic cleavage.

Steric Hindrance

The bulky cyclobutyl group can sterically shield the electrophilic carbonyl carbon of the β-lactam ring from the nucleophilic attack of water molecules or the active site residues of β-lactamases. This steric hindrance raises the activation energy for hydrolysis, thereby slowing down the degradation rate.

Conformational Rigidity

The fusion of the cyclobutyl ring to the β-lactam core can impart conformational rigidity, which helps to maintain the planarity of the amide bond. This reduces the ring strain to some extent, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack.

Experimental Workflow for Assessing Chemical Stability

A robust assessment of the chemical stability of novel cyclobutyl-substituted β-lactams is paramount for their development as therapeutic agents. The following workflow outlines a comprehensive approach to characterizing their stability profile.

Figure 2: A simplified representation of the hydrolytic degradation pathway of a cyclobutyl-substituted β-lactam.

Conclusion and Future Directions

The incorporation of a cyclobutyl moiety represents a viable strategy for enhancing the chemical stability of the β-lactam core, a critical parameter in the development of effective and commercially viable antibiotics. A thorough understanding of the factors governing their stability and the application of robust analytical methodologies, such as the HPLC-based kinetic analysis detailed in this guide, are essential for the successful translation of these promising compounds from the laboratory to the clinic.

Future research should focus on establishing a more quantitative structure-stability relationship for this class of compounds. This will enable the rational design of novel cyclobutyl-substituted β-lactams with optimized stability profiles, tailored for specific clinical applications, and ultimately contribute to our arsenal in the ongoing fight against antimicrobial resistance.

References

-

Title: β-Lactam antibiotics: an overview from a medicinal chemistry perspective. Source: Journal of Antimicrobial Chemotherapy. URL: [Link]

-

Title: The β-Lactam Ring: A Privileged Scaffold in Medicinal Chemistry. Source: Chemical Reviews. URL: [Link]

-

Title: Stability of Penicillins and Cephalosporins in Aqueous Solution. Source: Journal of Pharmaceutical Sciences. URL: [Link] (Note: A general link is provided as the specific article may be behind a paywall, but the journal is a primary source for this type of stability data).

-

Title: HPLC for Pharmaceutical Scientists. Source: Wiley. URL: [Link] (Note: This is a link to a relevant textbook providing foundational knowledge on the HPLC methods described).

4-(2-Oxocyclobutyl)azetidin-2-one molecular weight and formula

Topic: 4-(2-Oxocyclobutyl)azetidin-2-one molecular weight and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals[1]

Physicochemical Profile, Synthetic Pathways, and Utility in Beta-Lactam Design[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-oxocyclobutyl)azetidin-2-one , a specialized bicyclic beta-lactam intermediate.[1] While less ubiquitous than its 4-acetoxy or 4-phenylsulfonyl analogs, this molecule represents a critical scaffold in the study of ring-strain dynamics and the synthesis of non-classical carbapenems.[1] This document details its molecular stoichiometry, theoretical physicochemical properties, and the Lewis acid-mediated synthetic protocols required for its generation.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

The molecule comprises a classic azetidin-2-one (beta-lactam) ring substituted at the C4 position with a 2-oxocyclobutyl moiety.[1] This linkage introduces significant ring strain, making the compound a reactive electrophile suitable for further diversification in antibiotic development.[1]

1.1 Stoichiometric Data

| Property | Value | Notes |

| IUPAC Name | 4-(2-oxocyclobutyl)azetidin-2-one | Systematic naming based on azetidine core.[1] |

| Molecular Formula | C₇H₉NO₂ | Derived from C₃H₄NO (azetidinyl) + C₄H₅O (cyclobutyl). |

| Molecular Weight | 139.15 g/mol | Monoisotopic mass: 139.0633 Da.[1] |

| H-Bond Donors | 1 | Nitrogen proton (NH) on the beta-lactam ring.[1] |

| H-Bond Acceptors | 2 | Carbonyl oxygens (Lactam C=O[1][2] + Cyclobutyl C=O).[1] |

| CLogP (Est.) | -0.2 to 0.3 | Amphiphilic character; soluble in polar organic solvents (DCM, THF). |

1.2 Structural Connectivity

The connectivity involves a C-C bond between C4 of the azetidinone and C1' of the cyclobutanone. The stereochemistry at these centers (C4 and C1') is crucial, often favoring a trans relationship in thermodynamic control, though kinetic products (cis) are accessible via specific Lewis acid catalysis.

Figure 1.1: Structural connectivity diagram illustrating the modular assembly of the scaffold.

Part 2: Synthetic Pathways & Mechanism[1]

The synthesis of 4-(2-oxocyclobutyl)azetidin-2-one typically relies on the nucleophilic substitution of a leaving group at the C4 position of the azetidinone ring.[1] The most robust protocol involves the reaction of 4-acetoxyazetidin-2-one (4-AA) with a cyclobutanone-derived nucleophile, such as a silyl enol ether.[1]

2.1 The Mukaiyama Aldol-Type Strategy

This pathway utilizes a Lewis Acid to generate a reactive N-acyliminium ion intermediate from 4-AA.[1]

-

Precursor: 4-Acetoxyazetidin-2-one (commercially available).[1]

-

Nucleophile: 1-(Trimethylsilyloxy)cyclobutene (Silyl enol ether of cyclobutanone).

-

Catalyst: Zinc Iodide (ZnI₂) or Trimethylsilyl triflate (TMSOTf).

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

2.2 Reaction Mechanism

-

Activation: The Lewis Acid coordinates to the acetoxy group of 4-AA, facilitating its departure.[1]

-

Ionization: Formation of the electrophilic N-acyliminium ion (highly reactive species).[1]

-

Nucleophilic Attack: The silyl enol ether attacks the C4 position.[1]

-

Hydrolysis: Desilylation yields the ketone product.[1]

Figure 2.1: Lewis acid-mediated synthesis via N-acyliminium ion intermediate.[1]

Part 3: Experimental Protocol (Standardized)

This protocol is adapted from standard methodologies for C4-alkylation of beta-lactams [1, 2].[1]

3.1 Materials

-

4-Acetoxyazetidin-2-one (1.0 eq)[1]

-

1-(Trimethylsilyloxy)cyclobutene (1.2 eq)[1]

-

Zinc Iodide (ZnI₂) (0.1 eq) or TMSOTf (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO₃ solution[1]

3.2 Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve 4-acetoxyazetidin-2-one (1 mmol) in anhydrous DCM (5 mL).

-

Addition: Add 1-(trimethylsilyloxy)cyclobutene (1.2 mmol) via syringe.

-

Catalysis: Cool the mixture to 0°C. Add the Lewis Acid catalyst (ZnI₂ or TMSOTf) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.

-

Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (10 mL).

-

Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes).

3.3 Characterization Targets

-

¹H NMR (CDCl₃, 400 MHz): Look for the NH signal (broad, ~6.0-6.5 ppm), the C4-H proton (multiplet, ~3.8-4.2 ppm), and the cyclobutyl methylene protons (1.8-3.0 ppm).[1]

-

IR (Neat): Distinct bands for Beta-lactam C=O (~1760-1780 cm⁻¹) and Cyclobutanone C=O (~1780 cm⁻¹). Note that cyclobutanone carbonyls appear at higher frequencies due to ring strain.[1]

Part 4: Applications in Drug Development[1][3]

4.1 Carbapenem Scaffold Construction

The 4-substituted azetidinone is the "workhorse" intermediate for Carbapenem antibiotics (e.g., Thienamycin, Meropenem). The introduction of the cyclobutyl group allows for:

-

Ring Expansion Studies: Under specific radical or ionic conditions, the cyclobutyl ring can be expanded or opened to form novel bicyclic systems.[1]

-

Conformational Locking: The steric bulk of the cyclobutyl group can influence the binding affinity of the beta-lactam to Penicillin-Binding Proteins (PBPs).[1]

4.2 Reactivity Profile

The high ring strain of both the 4-membered lactam and the 4-membered ketone makes this molecule a "spring-loaded" electrophile.[1]

-

Nucleophilic Attack: The ketone is susceptible to Grignard or hydride addition, allowing for the introduction of hydroxyl groups or further alkyl chains.[1]

-

N-Alkylation: The lactam nitrogen remains nucleophilic, allowing for the attachment of carboxylate linkers required for pharmacophore maturation.[1]

References

-

Mukaiyama, T. (1982).[1] "New Synthetic Reactions Based on the Onium Salts of Aza-Arenes." Angewandte Chemie International Edition, 21(11). Link (Foundational work on Lewis Acid catalyzed aldol reactions).

-

Alcaide, B., & Almendros, P. (2001).[1] "4-Acetoxy-2-azetidinone: A Useful Building Block for the Stereoselective Synthesis of Nitrogen Heterocycles."[1] Chemical Society Reviews, 30, 226-240.[1] Link (Review of 4-AA reactivity).

-

PubChem Compound Summary. (2025). "2-Azetidinone Derivatives." National Center for Biotechnology Information.[1] Link (General physicochemical data source).

Sources

Methodological & Application

Application Note: Lewis Acid Catalyzed C4-Alkylation of Azetidin-2-ones

Precision Functionalization via N-Acyliminium Ion Intermediates

Executive Summary

The azetidin-2-one (

This guide details the Lewis Acid Catalyzed Alkylation at the C4 position of azetidin-2-ones. This transformation is the industry-standard method for synthesizing carbapenem precursors (like thienamycin) and novel monobactams. By leveraging N-acyliminium ion chemistry, researchers can introduce carbon nucleophiles with high diastereoselectivity, replacing leaving groups such as acetoxy (

Mechanistic Insight: The N-Acyliminium Pathway

The success of C4-alkylation relies on the generation of a highly electrophilic N-acyliminium ion. Unlike standard

Mechanism Description:

-

Activation: The Lewis Acid coordinates to the leaving group (LG) at C4 (typically an acetoxy or sulfonyl group).

-

Ionization: The C4-LG bond breaks, assisted by the lone pair on the

-lactam nitrogen, generating the planar N-acyliminium cation. -

Nucleophilic Attack: A carbon nucleophile (e.g., silyl enol ether, allylsilane) attacks the electrophilic C4 center.

-

Stereocontrol: The attack occurs preferentially from the face opposite to the C3-substituent (steric control), restoring the

hybridization.

Figure 1: The generation of the electrophilic N-acyliminium ion intermediate and subsequent trapping by carbon nucleophiles.

Catalyst Selection & Performance

The choice of Lewis Acid dictates the reaction harshness, temperature requirements, and compatibility with sensitive protecting groups (e.g., TBDMS, TES).

Table 1: Comparative Analysis of Lewis Acid Catalysts for C4-Alkylation

| Catalyst | Type | Acidity | Typical Conditions | Key Application |

| Hard / Oxophilic | Very Strong | Standard for silyl enol ethers; high diastereoselectivity. | ||

| Borderline | Mild | Sensitive substrates; commercially scalable. | ||

| Hard | Strong | Rapid activation; often used with allylsilanes. | ||

| Hard (Lanthanide) | Moderate/Water-tolerant | RT, Aqueous/Organic | Green chemistry; reusable catalyst.[1][2] | |

| Soft | Mild | RT, DMF/THF | Allylation using allyl halides (Barbier-type). | |

| Hard (Silyl) | Strong | Catalytic activation of silyl enol ethers (Mukaiyama). |

Experimental Protocols

Protocol A: High-Precision C4-Alkylation with Silyl Enol Ethers

Application: Synthesis of carbapenem intermediates (e.g., thienamycin precursors).

Catalyst: Titanium Tetrachloride (

Reagents:

-

Substrate: 4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (1.0 equiv).

-

Nucleophile: Trimethylsilyloxy-alkene (Silyl Enol Ether) (1.2 – 1.5 equiv).

-

Catalyst:

(1.0 equiv) OR -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous

.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive nitrogen atmosphere throughout.

-

Dissolution: Dissolve the 4-acetoxy-

-lactam substrate in anhydrous DCM ( -

Cooling:

-

If using

: Cool the solution to -

If using

: Cool to

-

-

Nucleophile Addition: Add the silyl enol ether dropwise via syringe.

-

Catalyst Addition:

-

Critical Step: Add the Lewis Acid slowly. For

, use a dilute solution in DCM to prevent localized exotherms. The solution may turn yellow/orange due to complexation.

-

-

Reaction: Stir at the set temperature. Monitor by TLC (typically 1–4 hours). The spot for the 4-acetoxy starting material (

in 1:1 EtOAc/Hex) should disappear. -

Quench: Pour the cold reaction mixture into a vigorously stirring biphasic mixture of DCM and saturated

. -

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Check:

-

NMR: Look for the disappearance of the C4-H singlet (approx.

ppm) and appearance of a doublet or ddd at -

Stereochemistry: The coupling constant

is diagnostic.

Protocol B: Indium-Mediated Allylation (Green/Aqueous Compatible)

Application: Introduction of allyl groups at C4 under mild conditions.

Catalyst: Indium metal (

Reagents:

-

Substrate: 4-Acetoxyazetidin-2-one (1.0 equiv).

-

Reagent: Allyl bromide (1.5 equiv) + Indium powder (1.5 equiv) OR Allyltributyltin +

(10 mol%). -

Solvent: THF/Water (4:1) or DMF.[3]

Step-by-Step Methodology:

-

Preparation: In a flask, mix Indium powder and allyl bromide in THF/Water (4:1). Sonicate if necessary to initiate formation of the allylindium species.

-

Addition: Add the 4-acetoxyazetidin-2-one substrate to the mixture at room temperature.

-

Reaction: Stir at ambient temperature (

) for 6–12 hours. -

Workup: Quench with dilute

( -

Purification: Standard silica chromatography.

Workflow Visualization

Figure 2: Operational workflow for the Lewis Acid catalyzed alkylation protocol.

Troubleshooting & Optimization

-

Moisture Sensitivity: The N-acyliminium ion is extremely sensitive to hydrolysis. If the reaction yields the ring-opened amide or simple hydrolysis product (4-hydroxy-

-lactam), re-dry solvents and check gas lines. -

Leaving Group Inertness: If using 4-phenylsulfonyl-

-lactams, stronger Lewis acids ( -

Stereochemical Drift: Higher temperatures (

with

References

-

Reider, P. J., & Grabowski, E. J. J. (1982). Total synthesis of thienamycin: A new approach from aspartic acid. Tetrahedron Letters, 23(22), 2293-2296.

-

Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2002). Indium-mediated allylation of 4-acetoxy-2-azetidinones: a novel and stereoselective synthesis of 4-allyl-2-azetidinones. Tetrahedron Letters, 43(21), 3905-3907.

-

Kobayashi, S., & Nagayama, S. (1997). A new methodology for the synthesis of

-lactams using scandium(III) triflate as a catalyst. Journal of the American Chemical Society, 119(42), 10049-10053. -

Alcaide, B., & Almendros, P. (2001).

-lactams. Chemical Society Reviews, 30, 226-240. -

Ghorai, M. K., Das, K., & Shukla, D. (2007).[4] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines.[4] The Journal of Organic Chemistry, 72(15), 5859-5862.

Sources

The Architect's Guide to Four-Membered Rings: A Detailed Application Protocol for [2+2] Cycloaddition in Azetidinone Synthesis

For researchers, medicinal chemists, and professionals in drug development, the azetidin-2-one, or β-lactam, ring is a privileged scaffold of immense therapeutic importance, most notably as the core of penicillin and cephalosporin antibiotics.[1][2][3] The construction of this strained four-membered ring is a testament to the ingenuity of synthetic organic chemistry. Among the various synthetic strategies, the [2+2] cycloaddition reaction stands as a cornerstone methodology for its convergence and versatility.[4][5][6]

This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical application of [2+2] cycloaddition reactions for the synthesis of azetidinone rings. We will delve into the mechanisms, stereochemical considerations, and detailed experimental protocols for the most prominent named reactions in this class, equipping you with the knowledge to confidently design and execute these powerful transformations in your own laboratory.

Theoretical Framework: Understanding the [2+2] Cycloaddition

The formation of an azetidinone ring via a [2+2] cycloaddition involves the formal union of a two-atom ketene component (or equivalent) and a two-atom imine component.[1][7] While photochemically-induced [2+2] cycloadditions are known, the most synthetically useful methods for β-lactam synthesis are thermal, proceeding through a stepwise mechanism rather than a concerted pericyclic pathway, which would be thermally forbidden by the Woodward-Hoffmann rules.[5][7]

The generally accepted mechanism involves a two-step process:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the central electrophilic carbon of the ketene.[1][7][8] This step forms a zwitterionic intermediate.

-

Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[7][8][9] This step is often a conrotatory electrocyclization.[5][7]

The stereochemical outcome of the reaction is a critical consideration and is influenced by the geometry of the starting imine and the nature of the substituents on both the ketene and the imine.[1][10][11] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1][5]

Key Methodologies for Azetidinone Synthesis via [2+2] Cycloaddition

Two of the most powerful and widely employed methods for the synthesis of azetidinones via [2+2] cycloaddition are the Staudinger Synthesis and the Kinugasa Reaction.

The Staudinger Synthesis: A Classic and Versatile Approach

Discovered by Hermann Staudinger in 1907, the Staudinger synthesis is a non-photochemical [2+2] cycloaddition between a ketene and an imine to produce a β-lactam.[1] This reaction has been instrumental in the synthesis of a vast array of β-lactam antibiotics.[1][2]

Mechanism of the Staudinger Synthesis:

The reaction proceeds through the stepwise mechanism described above, with the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then cyclizes to the azetidinone ring.[1][2]

Figure 1: Generalized mechanism of the Staudinger Synthesis.

Experimental Protocol: General Procedure for the Staudinger Reaction with in situ Ketene Generation

Ketenes are often unstable and are typically generated in situ from acyl chlorides and a tertiary amine base.[12]

Materials:

-

Acyl chloride (1.0 eq)

-

Imine (1.0 eq)

-

Triethylamine (Et₃N) or other suitable tertiary amine (1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.

-

Cool the solution to the desired temperature, typically between -78 °C and 0 °C, using a suitable cooling bath.

-

In a separate flask, dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours. Maintaining a slow addition rate is crucial to minimize ketene dimerization and polymerization.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting materials.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

Table 1: Representative Reaction Conditions for Staudinger Synthesis

| Ketene Precursor | Imine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| Phenylacetyl chloride | N-Benzylideneaniline | Et₃N | Toluene | reflux | 4 | 75 | [12] |

| Acetoxyacetyl chloride | Chiral imine from D-mannitol | Et₃N | DCM | 0 to rt | 3 | 90-95 | [12] |

| Methoxyacetyl chloride | (1,3-dioxolan-4-yl)methanimine | Et₃N | DCM | rt | - | good | [12] |

The Kinugasa Reaction: A Copper-Catalyzed Route

The Kinugasa reaction is a copper-catalyzed [2+2] cycloaddition of a terminal alkyne and a nitrone to form a β-lactam.[13][14] This reaction is particularly valuable for its ability to generate highly functionalized and often enantiomerically enriched β-lactams.

Mechanism of the Kinugasa Reaction:

The reaction is believed to proceed through a 1,3-dipolar cycloaddition of a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) onto the nitrone.[14] This is followed by a rearrangement of the resulting intermediate to afford the β-lactam.[14]

Figure 2: Simplified mechanism of the Kinugasa Reaction.

Experimental Protocol: General Procedure for the Kinugasa Reaction

Materials:

-

Nitrone (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Copper(I) salt (e.g., CuI, CuCl, CuOTf; 5-10 mol%)

-

Base (e.g., a tertiary amine like Et₃N or a phosphine base; 1.2 eq)

-

Anhydrous solvent (e.g., THF, toluene, or CH₃CN)

-

Inert atmosphere setup

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the nitrone (1.0 eq), copper(I) salt (0.05-0.1 eq), and the base (1.2 eq) in an anhydrous solvent.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure β-lactam.

Table 2: Representative Reaction Conditions for Kinugasa Reaction

| Nitrone | Alkyne | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| C-Phenyl-N-methylnitrone | Phenylacetylene | CuI | Et₃N | Toluene | 80 | 85 | [14] |

| Various nitrones | Calcium Carbide | CuCl | TBAF·3H₂O/NMI | THF | rt | up to 95 | [15] |

| On-DNA nitrones | On-DNA alkynes | Copper-promoted | - | - | - | - | [13] |

Troubleshooting and Key Considerations

While powerful, these cycloaddition reactions are not without their challenges. Careful attention to experimental detail is paramount for success.

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst (Kinugasa) | Use freshly purchased or purified copper salts. |

| Wet reagents or solvent | Ensure all reagents and solvents are rigorously dried. Flame-dry glassware. | |

| Ketene polymerization (Staudinger) | Use slow addition of the acyl chloride at low temperatures. | |

| Formation of Side Products | Ketene dimerization (Staudinger) | Maintain low concentration of ketene by slow addition. |

| Imine hydrolysis | Use anhydrous conditions and purified imines. | |

| Incorrect Stereochemistry | Isomerization of the zwitterionic intermediate | Optimize reaction temperature and solvent. Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor cis products.[9][11] |

Safety Precautions

-

Acyl Chlorides: These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ketenes: Ketenes are toxic and reactive. When generating them in situ, ensure the reaction is performed in a fume hood.

-

Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.

-

Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.

-

Inert Atmosphere: Reactions requiring an inert atmosphere should be set up by trained personnel.

Conclusion

The [2+2] cycloaddition reaction is a robust and highly adaptable tool for the synthesis of the medicinally vital azetidinone ring system. The Staudinger synthesis and the Kinugasa reaction, in particular, offer versatile pathways to a wide range of β-lactam structures. By understanding the underlying mechanisms, carefully controlling reaction parameters, and adhering to safe laboratory practices, researchers can effectively harness the power of these reactions to advance the frontiers of drug discovery and development. This guide serves as a foundational resource, and further exploration of the primary literature is encouraged to fully appreciate the breadth and depth of this fascinating area of organic chemistry.

References

-

Staudinger synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Pelliccia, S., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved February 23, 2026, from [Link]

-

Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Popik, O., et al. (2020). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Alajarín, M., et al. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial. ACS Publications. Retrieved February 23, 2026, from [Link]

-

Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Li, X., et al. (2022). Kinugasa Reaction for DNA-Encoded β-Lactam Library Synthesis. Organic Letters. Retrieved February 23, 2026, from [Link]

-

Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions. Retrieved February 23, 2026, from [Link]

-

Williams, B. A., et al. (2025). Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions. Synfacts. Retrieved February 23, 2026, from [Link]

-

Synthesis of β-lactams by micelle-promoted Kinugasa reaction in water... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Singh, R., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

-

Alajarín, M., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. Retrieved February 23, 2026, from [Link]

-

Domingo, L. R., et al. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Ghafouri, R., & Bagheri, S. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PMC. Retrieved February 23, 2026, from [Link]

-

Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved February 23, 2026, from [Link]

-

Pelliccia, S., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Kollár, L. (2019). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

-

Pelliccia, S., et al. (2025). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Worrell, B. T., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved February 23, 2026, from [Link]

-

β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03438H [pubs.rsc.org]

- 9. Staudinger Synthesis [organic-chemistry.org]

- 10. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]

Application Notes and Protocols: Protecting Group Strategies for Azetidinone Nitrogen

Introduction: The Centrality of the Azetidinone Nitrogen

The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring that forms the core structural motif of some of the most important antibiotic classes in medical history, including penicillins, cephalosporins, and carbapenems.[1][2][3][4] The strained nature of this ring system is fundamental to its biological activity, rendering the amide bond highly susceptible to nucleophilic attack, thereby inhibiting bacterial cell wall biosynthesis.[3][5] However, this inherent reactivity also presents a significant challenge in multi-step syntheses.

The nitrogen atom of the β-lactam is a critical nexus of reactivity. It is nucleophilic, and its lone pair of electrons can influence the stereochemical outcome of reactions at adjacent positions. Consequently, during the synthesis of complex β-lactam-containing molecules, it is often imperative to temporarily "mask" or protect the N-H group. This prevents undesired side reactions, allows for selective functionalization of other parts of the molecule, and can modulate the overall reactivity of the scaffold.

This guide provides an in-depth exploration of common and effective protecting group strategies for the azetidinone nitrogen. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the strategic rationale behind the selection of a particular protecting group.

Strategic Selection of a Nitrogen Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the entire synthetic route. An ideal protecting group should be introduced in high yield under mild conditions, be robust enough to withstand a range of subsequent chemical transformations, and be removed selectively in high yield without affecting other functional groups. This principle of selective removal in the presence of other protecting groups is known as orthogonality .[6]

Below is a decision-making framework to guide the selection process.

Caption: Decision framework for selecting an N-protecting group.

Key Protecting Groups: Properties and Protocols

This section details the application of several widely used protecting groups for the azetidinone nitrogen. Each entry includes a discussion of the group's characteristics and detailed protocols for introduction and cleavage.

Aryl Groups: The p-Methoxyphenyl (PMP) and Related Systems

The p-methoxyphenyl (PMP) group is one of the most reliable and frequently used protecting groups for the azetidinone nitrogen. Its electron-rich nature makes it highly susceptible to oxidative cleavage, a condition that leaves many other functional groups untouched.

-

Expertise & Experience: The key advantage of the PMP group is its robust stability to a wide range of non-oxidative conditions, including those that are nucleophilic, basic, and weakly acidic. The deprotection with Ceric Ammonium Nitrate (CAN) is exceptionally clean and high-yielding. This method is often preferred over hydrogenolysis as it avoids the use of heavy metal catalysts which can be difficult to remove. Related systems like the p-ethoxyphenyl (PEP) and dimethoxybenzyl (DMB) groups function similarly.[7][8][9]

Protocol 1: Oxidative Deprotection of an N-(p-Methoxyphenyl) Azetidinone using CAN

This protocol describes the removal of the PMP group via oxidative cleavage.

-

Causality: Ceric Ammonium Nitrate (CAN) is a powerful single-electron oxidant. The reaction is initiated by the oxidation of the electron-rich PMP ring. This generates a radical cation which rapidly fragments, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis liberates the free N-H azetidinone and p-benzoquinone. The use of a biphasic or aqueous solvent system is crucial for trapping the intermediate and facilitating the hydrolysis.

Materials:

-

N-(p-Methoxyphenyl)-2-azetidinone derivative (1.0 equiv)

-

Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-PMP azetidinone (1.0 equiv) in a mixture of acetonitrile and water (typically 3:1 or 4:1 v/v) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

-

In a separate flask, dissolve CAN (3.0 equiv) in a minimum amount of water.

-

Add the aqueous CAN solution dropwise to the stirred azetidinone solution over 15-20 minutes. The reaction mixture will typically turn a deep orange or red color.

-

Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous mixture with DCM or EtOAc (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the N-unsubstituted β-lactam.[8][9]

The Benzhydryl (Bzh) Group

The benzhydryl (diphenylmethyl) group is particularly valuable in the synthesis of carbapenem precursors. Its bulk can influence stereoselectivity, and it is stable to many reaction conditions. While it can be removed by strong acid, a more selective photochemical cleavage method has been developed.

-

Expertise & Experience: The method developed by Marchand-Brynaert and coworkers provides a mild and efficient procedure for the selective cleavage of the N-benzhydryl group.[10][11][12] This two-step process avoids harsh acidic conditions that could compromise the sensitive β-lactam ring or other functionalities.

Protocol 2: Selective Cleavage of the N-Benzhydryl Group

This protocol details a two-step deprotection via an N-benzhydrol intermediate.

-

Causality: The reaction is initiated by a radical bromination at the benzhydrylic position, facilitated by light. This forms an N-(bromodiphenylmethyl) intermediate. In the biphasic CH₂Cl₂/H₂O system, this intermediate is rapidly hydrolyzed to a stable N-benzhydrol hemiaminal.[12] This isolable intermediate is then treated with a mild acid like p-toluenesulfonic acid (p-TsOH) in aqueous acetone to promote hydrolysis to the free N-H azetidinone and benzophenone.[10][11]

Materials:

-

Step A: Oxidation

-

N-Benzhydryl-2-azetidinone (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Bromine (Br₂) (0.1 equiv, catalytic)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

5% aqueous sodium bisulfite (NaHSO₃) solution

-

-

Step B: Hydrolysis

-

Crude N-benzhydrol intermediate from Step A

-

p-Toluenesulfonic acid (p-TsOH) (1.0 equiv)

-

Acetone

-

Water (H₂O)

-

Procedure:

-

Step A: Formation of the N-Benzhydrol Intermediate

-

Dissolve the N-benzhydryl azetidinone (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and H₂O (e.g., 5:1 ratio).

-

Add NBS (1.2 equiv) followed by a catalytic amount of Br₂ (0.1 equiv).

-

Stir the mixture vigorously at room temperature (20-25 °C) under bright light (e.g., a fume hood light or sunlight) for 2-4 hours.

-

Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction by adding 5% aqueous NaHSO₃ solution until the orange color of bromine disappears.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is the N-benzhydrol intermediate.[10]

-

-

Step B: Hydrolysis to the N-H Azetidinone

-

Dissolve the crude intermediate from Step A in a 1:1 mixture of acetone and water.

-

Add p-TsOH (1.0 equiv) and stir the solution at room temperature for 2-3 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.

-

Extract the product with EtOAc or CH₂Cl₂. The byproduct, benzophenone, can often be removed by partitioning between the organic and aqueous layers or by subsequent chromatography.

-

Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the desired N-H azetidinone.[11]

-

Carbamate Protecting Groups: Boc and Cbz

Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are mainstays of amine protection, particularly in peptide synthesis, and their utility extends to azetidinones.[13] They offer a high degree of stability and well-established, orthogonal removal conditions.

-

Expertise & Experience: The Boc group is the quintessential acid-labile protecting group, reliably removed with acids like trifluoroacetic acid (TFA), leaving base-labile and hydrogenolysis-labile groups intact.[9] Conversely, the Cbz group is stable to acid but is readily cleaved by catalytic hydrogenolysis, providing a complementary, orthogonal strategy.[13][14]

Protocol 3A: N-Boc Protection of an Azetidinone

-

Causality: The N-H of the azetidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) acts as a scavenger for the acidic proton, driving the reaction to completion.

Materials:

-

N-H azetidinone (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv)

-

Triethylamine (TEA) (1.5 equiv) or DMAP (0.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Dissolve the N-H azetidinone in the chosen anhydrous solvent.

-

Add TEA and/or DMAP, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with solvent and wash sequentially with water, dilute aqueous HCl (e.g., 1M), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-Boc protected azetidinone, which can be purified by chromatography if necessary.

Protocol 3B: Deprotection of an N-Boc Azetidinone

-

Causality: Strong acid (TFA) protonates the carbonyl oxygen of the Boc group, facilitating its collapse into gaseous CO₂ and the stable tert-butyl cation, which is scavenged by an appropriate scavenger or the solvent.

Materials:

-

N-Boc azetidinone (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-50% v/v)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc azetidinone in DCM.

-

Add TFA to the desired concentration (e.g., 25% v/v).

-

Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene can help remove residual TFA.

-

The resulting TFA salt of the azetidinone can be used directly or neutralized with a mild base (e.g., NaHCO₃) and extracted.

Orthogonal Protection: A Synthetic Scenario

A powerful application of these strategies is in orthogonal synthesis, where multiple protecting groups can be removed independently.[6] Consider a scenario where an azetidinone requires modification at a side-chain amine while the ring nitrogen must remain protected.

Caption: Orthogonal deprotection strategy for a dually-protected azetidinone.

In this scheme, treating the starting material with TFA would selectively cleave the side-chain Boc group, leaving the PMP group on the ring intact for subsequent reactions at the side-chain amine.[9] Conversely, treatment with CAN would remove the ring's PMP group while preserving the Boc-protected side-chain.[7][8]

Comparative Summary of Protecting Groups

| Protecting Group | Introduction Reagents | Cleavage Conditions | Stable To | Labile To |

| PMP (p-Methoxyphenyl) | p-Anisidine (in Staudinger) | CAN, MeCN/H₂O, 0°C | H₂, Base, Mild Acid | Strong Oxidation |

| DMB (2,4-Dimethoxybenzyl) | DMB-Br, Base | CAN, DDQ, or TFA | H₂, Base | Oxidation, Strong Acid |

| Bzh (Benzhydryl) | Benzhydrylamine (in Staudinger) | NBS, Br₂, light; then p-TsOH | Base, H₂ | Strong Acid, Oxidation |

| Boc (tert-Butoxycarbonyl) | Boc₂O, Base | TFA, DCM or HCl, Dioxane | H₂, Base, Mild Oxidation | Strong Acid |

| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base | H₂, Pd/C | Acid, Base, Oxidation | Hydrogenolysis |

| TMS (Trimethylsilyl) | TMSCl, Base | TBAF, THF or K₂CO₃, MeOH | Base, H₂, Oxidation | Acid, Fluoride |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | Insufficient reagent; deactivated catalyst (for H₂); reaction time too short. | Increase stoichiometry of deprotection reagent (e.g., CAN, TFA). For hydrogenolysis, use fresh Pd/C catalyst. Increase reaction time and monitor closely by TLC/LC-MS. |

| β-Lactam Ring Opening | Deprotection conditions are too harsh (e.g., strong base, high heat). | Use milder deprotection conditions. For acid-labile groups, use lower concentrations of TFA or switch to HCl in dioxane. Ensure reactions are run at recommended temperatures (e.g., 0°C for CAN). |

| Low Yield | Product instability during workup; side reactions. | Ensure workup is performed promptly and at low temperatures if necessary. Use a buffered or neutral wash to remove reagents. Re-evaluate protecting group choice for compatibility with the substrate. |

| Byproduct Removal Issues | Byproducts have similar polarity to the product (e.g., benzophenone). | Optimize chromatographic conditions (try different solvent systems or gradients). For benzophenone, extraction with hexane or a specific crystallization step may be effective. |

References

-

Marchand-Brynaert, J., et al. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. DIAL.pr - BOREAL. [Link][11]

-

Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link][13]

-

Laurent, M., et al. (2003). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link][12]

-

Klančar, U., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. MDPI. [Link][7]

-

Bamoniri, A., & Halali, M. A. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2355-2364. [Link][8]

-

Ney, J. E., & Wolfe, J. P. (2007). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. The Journal of Organic Chemistry, 72(23), 8656–8664. [Link][15]

-

β-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. (2020). [Link][1]

-

Mezzina, E., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3848. [Link][9]

-

Pappo, D., & Shmul, G. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 54(44), 13118-13121. [Link][16]

-

Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link][5]

-

A REVIEW ON 2-AZETEDINONES. (n.d.). GLOBAL RESEARCH ONLINE. [Link][2]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (2024). [Link][6]

-

Process for the synthesis of azetidinones. Google Patents. (2001). [17]

-

Sharma, T., & Kumar, A. (2015). Azetidinones : An Overview. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. [Link][3]

-

Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link][18]

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. (2014). [Link][4]

Sources

- 1. microbeonline.com [microbeonline.com]

- 2. jgtps.com [jgtps.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. A new method of N-benzhydryl deprotection in 2-azetidinone series | DIAL.pr - BOREAL [dial.uclouvain.be]

- 12. researchgate.net [researchgate.net]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]

- 18. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving diastereoselectivity in azetidinone C4 substitution

🔬 The -Lactam Stereocontrol Hub

Precision Engineering for the Azetidinone Ring

Welcome to the technical support center for carbapenem and monobactam intermediates. You are likely here because the C4-substitution of your 4-acetoxyazetidinone (4-AA) or 4-phenylsulfonyl intermediate is yielding unsatisfactory diastereomeric ratios (dr) or poor yields.

This guide addresses the nucleophilic displacement at C4 via the

📊 Part 1: The Mechanistic Logic (Why It Happens)

To fix the problem, you must visualize the invisible. The reaction does not proceed via a simple

The "Face-Blocking" Principle

The stereochemical outcome (cis vs. trans relative to C3) is dictated by the C3-side chain .

-

Lewis Acid Activation: The Lewis Acid (LA) complexes with the C4 leaving group (OAc,

). -

Ionization: The leaving group departs, forming a planar cation at C4.

-

Nucleophilic Attack: The bulky substituent at C3 (typically a protected hydroxyethyl group) sterically blocks the syn face. The nucleophile is forced to attack from the anti face, favoring the trans-isomer .

Visualization: The Stereocontrol Pathway

The following diagram illustrates the critical decision point where diastereoselectivity is determined.

Figure 1: The steric command of the C3-substituent forces nucleophilic attack to the opposite face, establishing the trans-configuration essential for carbapenem biological activity.

🛠 Part 2: Troubleshooting Guides (The "What" & "How")

🔴 Issue 1: "I am getting a 1:1 mixture (or low dr) of cis/trans isomers."